![molecular formula C22H26N2O B1670366 N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide CAS No. 343263-95-6](/img/structure/B1670366.png)

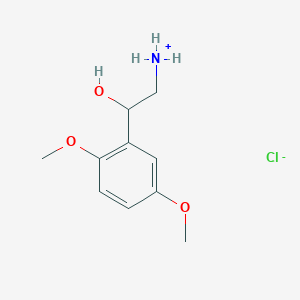

N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide

Overview

Description

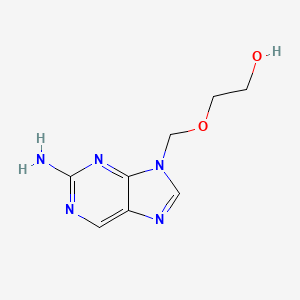

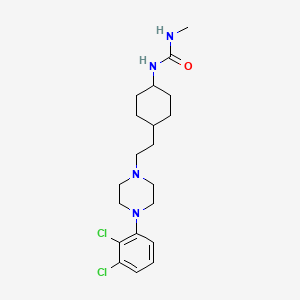

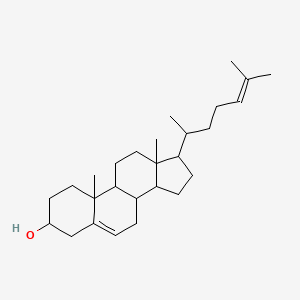

“N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide” is a member of indoles . It has a molecular formula of C22H26N2O and a molecular weight of 334.5 g/mol . The IUPAC name for this compound is this compound .

Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Molecular Structure Analysis

The molecular structure of “this compound” includes an indole and phenyl ring systems . The compound has a computed XLogP3-AA value of 4.9, indicating its lipophilicity . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor .

Chemical Reactions Analysis

The reaction scheme was designed into two pathways where, first pathway involved The reaction of 3 with substituted aromatic aldehydes (4a-o) in methanol with few drops of glacial acetic acid to generate 2- (1H-Indol-3-yl)-N’- [ (un)substitutedphenylmethylidene]acetohydrazides (5a-o) and in second pathway 3 was reacted with acyl halides (6a-e) in basic aqueous medium (pH 9-10) to afford 2- (1H-Indol-3-yl)-N’- [ (un)substitutedbenzoyl/2-thienylcarbonyl]acetohydrazides (7a-e) .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 334.5 g/mol . It has a computed XLogP3-AA value of 4.9, indicating its lipophilicity . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has 8 rotatable bonds .

Mechanism of Action

Target of Action

DH97, also known as N-(2-(2-Benzyl-1H-indol-3-yl)ethyl)pentanamide, is a potent and selective antagonist of the MT2 melatonin receptor . The MT2 melatonin receptor is a protein that in humans is encoded by the MTNR1B gene. It is one of the key receptors for melatonin, a hormone that regulates sleep and wakefulness.

Mode of Action

DH97 interacts with the MT2 melatonin receptor, inhibiting melatonin-induced enhancement of electrically-evoked responses . This means that DH97 can block the action of melatonin on the MT2 receptor, potentially influencing sleep and wakefulness cycles.

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, its distribution within the body, its metabolism, and its eventual elimination from the body .

Result of Action

By acting as an antagonist at the MT2 melatonin receptor, DH97 can inhibit melatonin-induced enhancement of electrically-evoked responses . This could potentially influence physiological processes regulated by melatonin, such as sleep-wake cycles, mood modulation, and immune function.

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action and stability of many compounds .

properties

IUPAC Name |

N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O/c1-2-3-13-22(25)23-15-14-19-18-11-7-8-12-20(18)24-21(19)16-17-9-5-4-6-10-17/h4-12,24H,2-3,13-16H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOIPCLEKCEANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392749 | |

| Record name | DH97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

343263-95-6 | |

| Record name | DH97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.